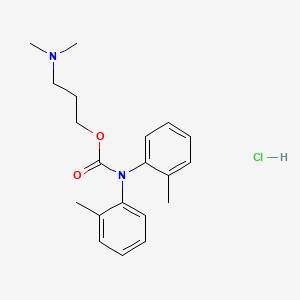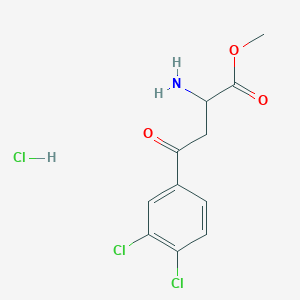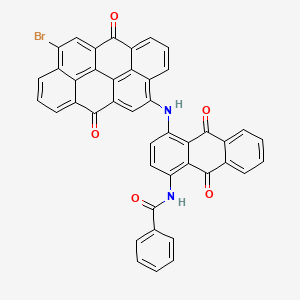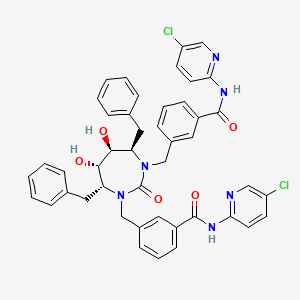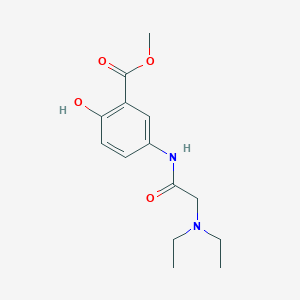
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of salicylic acid, which is known for its applications in pharmaceuticals, particularly as an anti-inflammatory agent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester typically involves the acylation of 5-amino salicylic acid with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
化学反应分析
Types of Reactions
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(2-(Diethylamino)acetamido)salicylic acid methyl ester involves its interaction with specific molecular targets, such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
相似化合物的比较
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Another derivative of salicylic acid with similar anti-inflammatory properties.
Methyl salicylate: Known for its use as a topical analgesic and anti-inflammatory agent.
Uniqueness
5-(2-(Diethylamino)acetamido)salicylic acid methyl ester is unique due to its specific diethylaminoacetamido group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylic acid derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
属性
CAS 编号 |
6245-02-9 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
methyl 5-[[2-(diethylamino)acetyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C14H20N2O4/c1-4-16(5-2)9-13(18)15-10-6-7-12(17)11(8-10)14(19)20-3/h6-8,17H,4-5,9H2,1-3H3,(H,15,18) |
InChI 键 |
CGNCROPFTZJYCW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


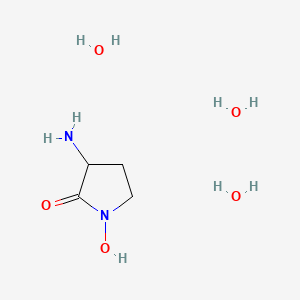
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
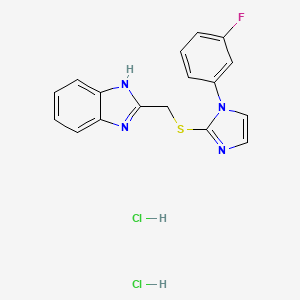

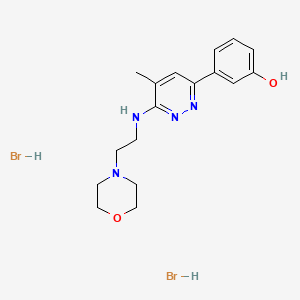
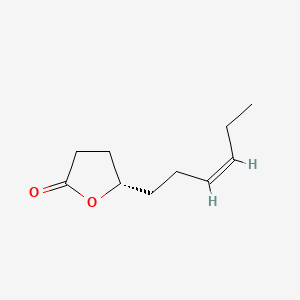
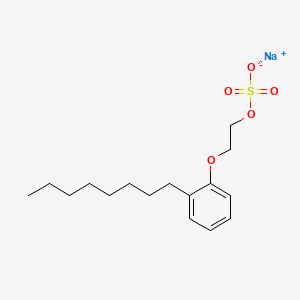
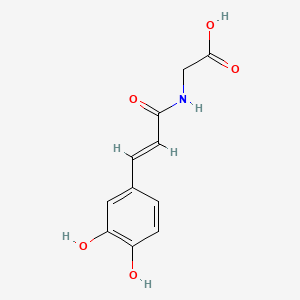
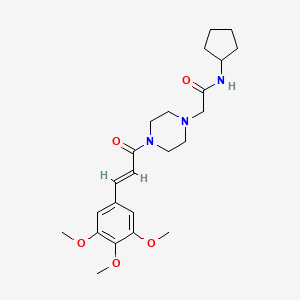
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
